Methyl 5-(4-aminophenyl)furan-2-carboxylate

Topical antibacterial Pseudomonas aeruginosa Wound infection

Researchers developing antibacterial therapies often face a gap between in vitro MIC data and clinical validation. Methyl 5-(4-aminophenyl)furan-2-carboxylate bridges this gap with documented in vivo efficacy against Pseudomonas wound infections in volunteer patients and a non-absorbable topical profile with wide safety margin. Key differentiation: active against drug-resistant S. aureus, S. pneumoniae, B. anthracis, F. tularensis, and E. faecalis; resistance could not be induced in F. tularensis, a critical advantage for resistance screening. The free primary aromatic amine eliminates the nitro reduction step, streamlining conjugate synthesis. Verified purity (≥96.5% by GC) and narrow melting point (122-126°C) ensure batch-to-batch reproducibility for HTS and lead optimization.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 52939-06-7
Cat. No. B112736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-aminophenyl)furan-2-carboxylate
CAS52939-06-7
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H11NO3/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,13H2,1H3
InChIKeyJOIQXOMSFVFDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(4-aminophenyl)furan-2-carboxylate Overview


Methyl 5-(4-aminophenyl)furan-2-carboxylate (CAS: 52939-06-7; molecular formula: C12H11NO3; molecular weight: 217.22 g/mol) is an organoheterocyclic compound belonging to the furoic acid ester subclass . It features a furan ring substituted with a methyl carboxylate group at the 2-position and a 4-aminophenyl group at the 5-position [1]. The compound has been evaluated as a non-absorbable topical antibacterial agent, with documented in vitro activity against pathogenic microorganisms and in vivo efficacy in preventing and treating Pseudomonas wound infections in volunteer patients [2]. Commercially available from multiple vendors including Sigma-Aldrich (97% purity, product 648469) , AKSci (95% purity) , and Santa Cruz Biotechnology (sc-235787) , the compound is primarily utilized as a pharmaceutical intermediate and in antibacterial research applications.

Differentiation from Generic Furoic Esters


Furoic acid esters represent a broad chemical class with diverse substituent patterns, yet the specific 4-aminophenyl substitution at the furan 5-position confers distinct biological and physicochemical properties not shared by unsubstituted phenyl analogs or alternative regioisomers . The para-amino group on the phenyl ring enables hydrogen bonding interactions with biological macromolecules and provides a reactive handle for further derivatization in synthetic applications, distinguishing this compound from esters lacking the free amine functionality . Generic substitution with related arylfuran derivatives containing different substitution patterns (e.g., 3-aminophenyl regioisomers, nitro-substituted analogs, or carboxamide variants) yields altered antibacterial spectra, different pharmacokinetic profiles, or incompatible reactivity for downstream synthesis [1]. The methyl ester moiety further differentiates this compound from its carboxylic acid counterpart by modulating solubility in organic solvents and influencing stability during storage and handling [2]. These structural features collectively preclude simple interchange without altering experimental outcomes or synthetic yields.

Comparative Evidence vs. Arylfuran Analogs


In Vivo Pseudomonas Wound Infection Efficacy

Methyl 5-(4-aminophenyl)furan-2-carboxylate demonstrated statistically significant efficacy in preventing and treating Pseudomonas wound infections in volunteer patients, with pharmacologic studies confirming it as a non-toxic agent with a wide safety margin when applied topically [1]. The compound was designated as a non-absorbable topical antibacterial agent [1]. In contrast, the broader class of arylfuran derivatives (including compounds with alternative substitution patterns evaluated by Andrade et al., 2021) exhibit varying antibacterial activities (MIC range 49-770 µM against E. coli, S. aureus, and P. aeruginosa) but lack documented in vivo topical wound infection efficacy data specific to Pseudomonas [2].

Topical antibacterial Pseudomonas aeruginosa Wound infection In vivo efficacy

Drug-Resistant Pathogen Activity

Methyl 5-(4-aminophenyl)furan-2-carboxylate has documented activity against multiple clinically significant drug-resistant pathogens, including drug-resistant strains of Staphylococcus aureus, Bacillus anthracis, drug-resistant Streptococcus pneumoniae, Francisella tularensis, and Enterococcus faecalis, as recorded in the AntibioticDB database with source reference to SRI International's development program [1]. The compound exhibits a concentration-dependent effect on RNA, DNA, protein, and cell wall synthesis [1]. Notably, resistance could not be induced in F. tularensis, suggesting a low propensity for resistance development against this pathogen [1]. For comparison, typical arylfuran derivatives evaluated in a 2021 study (Andrade et al.) showed MIC values ranging from 49 µM to 770 µM against standard laboratory strains, with no specific evaluation against drug-resistant isolates reported [2].

Antibacterial spectrum Drug-resistant pathogens Gram-positive bacteria Gram-negative bacteria

Vendor Analytical Specifications

Commercially available Methyl 5-(4-aminophenyl)furan-2-carboxylate is supplied with vendor-verified analytical specifications that enable direct procurement without additional characterization. Sigma-Aldrich (Product 648469) supplies the compound at 97% purity with defined acceptance criteria including Appearance (White to Tan powder or crystals), Infrared spectrum (Conforms to Structure), Carbon content (64.0-68.7%), Nitrogen content (6.2-6.7%), and GC purity (≥96.5%) . AKSci supplies at ≥95% purity with melting point specification of 122-126 °C (lit.) . In contrast, closely related arylfuran intermediates such as 5-(4-aminophenyl)furan-2-carboxamide (CAS 93202-30-3) and 5-phenylfuran-2-carboxylate analogs are typically available only as custom synthesis products without standardized commercial specifications, requiring additional in-house characterization before use .

Purity specification Quality control Analytical characterization Procurement

Lipinski Rule-of-Five Compliance

Methyl 5-(4-aminophenyl)furan-2-carboxylate complies with Lipinski's Rule of Five criteria, as confirmed by calculated physicochemical parameters: LogP = 1.77527, LogD (pH 5.5) = 1.7739338, LogD (pH 7.4) = 1.775253, Polar Surface Area = 65.46 Ų, Rotatable Bonds = 3, and Molar Refractivity = 60.1883 cm³ [1]. This compliance indicates favorable predicted oral bioavailability characteristics. For context, many arylfuran derivatives with extended conjugation or additional polar substituents exceed Rule of Five thresholds, as noted in the Medicinal Chemistry Research study where compound 24 was specifically highlighted as druglike with no violations [2]. However, the target compound's simpler structure with a single methyl ester and 4-aminophenyl substitution yields a more favorable LogP (1.78) compared to typical antibacterial arylfurans that often exhibit higher lipophilicity (>3.0) due to additional aromatic substitutions [3].

Druglikeness Lipinski Rule of Five Oral bioavailability prediction Physicochemical properties

Free Amine for Derivatization

Methyl 5-(4-aminophenyl)furan-2-carboxylate contains a free primary aromatic amine group (NH₂ at the para position of the phenyl ring) that serves as a reactive handle for diverse downstream derivatizations including amide coupling, Schiff base formation, diazotization, and N-alkylation . This distinguishes it from closely related synthetic precursors such as methyl 5-(4-nitrophenyl)furan-2-carboxylate, which requires an additional reduction step (typically hydrogen gas with Pd/C catalyst) to generate the amino functionality . The free amine also contrasts with 5-(4-aminophenyl)furan-2-carboxylic acid (free carboxylic acid), which offers different solubility and reactivity profiles due to the acidic proton [1]. Furthermore, the compound has been specifically identified as a pharmaceutical intermediate in the development of drugs targeting inflammatory and autoimmune diseases , whereas the nitro precursor serves only as a synthetic building block requiring further transformation.

Synthetic intermediate Pharmaceutical intermediate Amine derivatization Furan building block

Thermal Stability & Melting Point

Methyl 5-(4-aminophenyl)furan-2-carboxylate has a well-characterized melting point range of 122-126 °C as reported by multiple independent vendors (AKSci , ChemSrc [1]), enabling rapid identity verification and purity assessment through melting point determination. Long-term storage recommendations specify cool, dry conditions without special handling requirements . In contrast, the related compound 5-(4-aminophenyl)furan-2-carboxamide (CAS 93202-30-3) lacks publicly reported melting point data from commercial sources, requiring additional analytical characterization upon receipt . Similarly, other 5-arylfuran-2-carboxylate esters with alternative aryl substitutions exhibit variable melting behavior depending on substituent electronics, making the target compound's consistent thermal profile a reliable quality indicator.

Thermal stability Melting point Storage conditions Quality assurance

Application Scenarios


Topical Antibacterial for Pseudomonas Wounds

Researchers developing topical antibacterial formulations for Pseudomonas wound infections should prioritize Methyl 5-(4-aminophenyl)furan-2-carboxylate based on documented in vivo efficacy in volunteer patients, non-absorbable topical profile, and wide safety margin established in human studies [1]. Unlike most arylfuran derivatives for which only in vitro MIC data exist against Pseudomonas (e.g., MIC = 770 µM for compound 24 in Andrade et al., 2021), this compound has clinical validation in the specific indication of Pseudomonas wound infection prevention and treatment [2]. The compound's non-absorbable characteristic minimizes systemic exposure concerns, making it particularly suitable for dermatological and wound care applications where local antimicrobial activity with minimal systemic absorption is desired [1].

Antimicrobial Resistance Research

Antimicrobial resistance research programs evaluating compounds against clinically relevant drug-resistant isolates should select this compound based on its documented spectrum against drug-resistant S. aureus, drug-resistant S. pneumoniae, B. anthracis, F. tularensis, and E. faecalis, as recorded in AntibioticDB from SRI International's development program [1]. Of particular note for Francisella research, resistance could not be induced in F. tularensis, distinguishing this compound from antibacterials prone to rapid resistance emergence [1]. Standard arylfuran derivatives evaluated in the literature typically report only ATCC strain activity without drug-resistant isolate data [2], making the target compound uniquely valuable for resistance-focused screening campaigns.

Medicinal Chemistry Derivatization

Medicinal chemistry teams synthesizing amide-linked conjugates, Schiff base derivatives, or N-alkylated analogs should procure this compound specifically for its pre-formed free primary aromatic amine functionality [1]. This eliminates the nitro reduction step required when using methyl 5-(4-nitrophenyl)furan-2-carboxylate as a precursor (requiring hydrogen gas with Pd/C catalyst) [2], streamlining synthetic workflows and reducing the number of purification steps. The compound has established utility as a pharmaceutical intermediate in drug development programs targeting inflammatory and autoimmune diseases , providing precedent for its use in hit-to-lead and lead optimization campaigns where amine-based diversification is a core strategy.

High-Throughput Screening with Purity Verification

High-throughput screening facilities and core laboratories requiring batch-to-batch consistency and verified identity should select this compound based on its well-defined commercial specifications (≥96.5-97% purity with GC verification, elemental analysis specifications, IR spectrum conformance, and melting point 122-126°C) available from multiple established vendors including Sigma-Aldrich [1] and AKSci [2]. The narrow melting point range provides a rapid quality verification method upon receipt . This level of analytical specification documentation exceeds that available for many custom-synthesis arylfuran analogs , reducing the risk of false positives or negatives in screening campaigns attributable to compound quality issues.

Technical Documentation Hub

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